Home > Products > Screening Compounds P94421 > Sorafenib N-Oxide
Sorafenib N-Oxide - 583840-03-3

Sorafenib N-Oxide

Catalog Number: EVT-284187
CAS Number: 583840-03-3
Molecular Formula: C21H16ClF3N4O4
Molecular Weight: 480.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Sorafenib N-oxide is the primary metabolite of the multikinase inhibitor Sorafenib. [, , , , , , , , , , , , ] It exhibits pharmacological activity comparable to Sorafenib, acting as an equipotent active metabolite. [, , , , , ] Research indicates Sorafenib N-oxide plays a significant role in both the efficacy and toxicity associated with Sorafenib treatment. [, ]

Sorafenib

  • Compound Description: Sorafenib is a multikinase inhibitor drug approved for the treatment of advanced clear-cell renal cell carcinoma, hepatocellular carcinoma, and differentiated thyroid carcinoma. [] It exerts its antitumor activity by inhibiting multiple tyrosine kinases, including VEGFR, PDGFR, c-Kit, and RAF kinases. [, ] Sorafenib is extensively metabolized in the liver, primarily by CYP3A4, to form its active metabolite, Sorafenib N-oxide. [, , , ]

Donafenib

  • Compound Description: Donafenib is the deuterium derivative of Sorafenib and is currently under investigation as an antitumor agent in clinical trials. []
  • Relevance: Like Sorafenib, Donafenib is structurally similar to Sorafenib N-oxide and is metabolized to its corresponding N-oxide metabolite, Donafenib N-oxide. [] This highlights the common metabolic pathway of N-oxidation for Sorafenib and its analogs.

Sorafenib-Glucuronide

  • Compound Description: Sorafenib-glucuronide is a metabolite of Sorafenib formed through glucuronidation, a metabolic process primarily mediated by UGT enzymes. []
  • Relevance: This metabolite represents an alternative metabolic route for Sorafenib compared to the N-oxidation pathway leading to Sorafenib N-oxide. [] Probenecid, an inhibitor of organic anion transporters including OAT6, was found to increase the metabolic ratio of Sorafenib-glucuronide to Sorafenib, suggesting probenecid may interfere with the enterohepatic circulation of Sorafenib. []

Midazolam

  • Compound Description: Midazolam is a short-acting benzodiazepine commonly used for sedation and anesthesia. [] It is primarily metabolized by the cytochrome P450 enzyme CYP3A4. []
  • Relevance: Midazolam is used as a probe substrate to investigate the inhibitory and activating effects of Sorafenib and Sorafenib N-oxide on CYP3A4 and CYP3A5 enzyme activity. [] Sorafenib and Sorafenib N-oxide were found to inhibit CYP3A4-mediated Midazolam 1′-hydroxylation while enhancing CYP3A5-mediated metabolism. []

Sunitinib

  • Compound Description: Sunitinib is a multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors. [] Similar to Sorafenib, it is primarily metabolized by CYP3A4. []
  • Relevance: Sunitinib, like Sorafenib and Sorafenib N-oxide, demonstrates inhibitory effects on CYP3A4-mediated midazolam metabolism and activating effects on CYP3A5-mediated metabolism. [] This suggests a potential for drug interactions between these compounds when co-administered.

Morphine

  • Compound Description: Morphine is an opioid analgesic often used in pain management, including cancer pain. [] It is a known substrate of P-glycoprotein (P-gp), a drug efflux transporter. []
  • Relevance: The co-administration of Sorafenib and Morphine, both P-gp substrates, resulted in increased plasma concentrations of both drugs in rats. [] This suggests a potential drug interaction, possibly due to Sorafenib's inhibitory effect on P-gp, leading to increased absorption or decreased efflux of Morphine. [] The interaction between Sorafenib and Morphine may also be influenced by the presence of Sorafenib N-oxide.

Paracetamol

  • Compound Description: Paracetamol, also known as acetaminophen, is a widely used analgesic and antipyretic drug. []
  • Relevance: Paracetamol's influence on Sorafenib and Sorafenib N-oxide penetration through the blood–brain barrier was investigated in rats. [] This research highlights the importance of understanding potential drug interactions involving Sorafenib and its metabolites, especially with commonly used medications like Paracetamol.
Source and Classification

Sorafenib N-Oxide is derived from sorafenib through metabolic processes primarily involving cytochrome P450 enzymes, particularly CYP3A4. This compound is classified under the broader category of pharmaceuticals and is specifically categorized as a metabolite of a kinase inhibitor, which plays a crucial role in the pharmacokinetics and pharmacodynamics of sorafenib therapy .

Synthesis Analysis

The synthesis of sorafenib N-Oxide occurs predominantly through the metabolic action of cytochrome P450 enzymes in the liver. The primary enzyme involved in this biotransformation is CYP3A4, which catalyzes the oxidation of sorafenib to form sorafenib N-Oxide.

Technical Details

  • Enzyme Involvement: CYP3A4 is responsible for the oxidative metabolism.
  • Conditions: The reaction typically occurs under physiological conditions within human liver microsomes.
  • Yield: Sorafenib N-Oxide constitutes approximately 9% to 17% of the circulating metabolites in plasma following sorafenib administration .
Molecular Structure Analysis

Sorafenib N-Oxide has a molecular formula of C_21H_22ClF_3N_4O_3. The structure features:

  • Functional Groups: It contains an oxime functional group resulting from the oxidation process.
  • Molecular Weight: The molecular weight is approximately 465.87 g/mol.
  • Configuration: The compound retains a similar structural backbone to sorafenib but with an additional oxygen atom incorporated into its structure.

Structural Data

  • Chemical Structure: The compound retains the core elements of sorafenib, including an aromatic ring system and a urea moiety, modified by the addition of an oxygen atom at one of the nitrogen positions .
Chemical Reactions Analysis

Sorafenib N-Oxide participates in various chemical reactions primarily related to its role as a metabolite:

  • Metabolic Pathways: It can undergo further biotransformation via conjugation reactions (e.g., glucuronidation) leading to various metabolites.
  • Inhibition Mechanisms: Sorafenib N-Oxide has been shown to inhibit cytochrome P450 enzymes, particularly CYP3A4, which can affect the metabolism of other drugs administered concurrently .

Relevant Parameters

  • Inhibition Studies: Studies indicate that sorafenib N-Oxide can inhibit midazolam 1′-hydroxylation, demonstrating its potential impact on drug-drug interactions .
Mechanism of Action

The mechanism of action for sorafenib N-Oxide closely mirrors that of its parent compound, sorafenib. It functions primarily as an inhibitor of various kinases involved in cancer cell proliferation and angiogenesis.

Key Mechanisms

  • Kinase Inhibition: Sorafenib N-Oxide inhibits several receptor tyrosine kinases, including vascular endothelial growth factor receptors and platelet-derived growth factor receptors.
  • Cell Viability Impact: It has been observed to exert similar effects on cell viability as sorafenib itself, contributing to its therapeutic efficacy in cancer treatment .
Physical and Chemical Properties Analysis

Sorafenib N-Oxide exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents but has limited solubility in water.
  • Stability: The compound shows stability under physiological conditions but may undergo degradation under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a predictable range for similar compounds.

Relevant Data

  • Log P (Partition Coefficient): Indicates moderate lipophilicity, influencing its absorption and distribution characteristics.
  • pKa Values: Reflects its ionization state at physiological pH, impacting its pharmacokinetic profile .
Applications

Sorafenib N-Oxide has several applications within scientific research and clinical settings:

  • Pharmacokinetic Studies: Used extensively in studies assessing the bioavailability and metabolism of sorafenib.
  • Drug Interaction Studies: Its role as an inhibitor of cytochrome P450 enzymes makes it crucial for understanding potential drug-drug interactions.
  • Therapeutic Monitoring: Quantification of sorafenib N-Oxide levels can aid in therapeutic drug monitoring to optimize dosing regimens for patients undergoing treatment with sorafenib .

Properties

CAS Number

583840-03-3

Product Name

Sorafenib N-Oxide

IUPAC Name

4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methyl-1-oxidopyridin-1-ium-2-carboxamide

Molecular Formula

C21H16ClF3N4O4

Molecular Weight

480.8 g/mol

InChI

InChI=1S/C21H16ClF3N4O4/c1-26-19(30)18-11-15(8-9-29(18)32)33-14-5-2-12(3-6-14)27-20(31)28-13-4-7-17(22)16(10-13)21(23,24)25/h2-11H,1H3,(H,26,30)(H2,27,28,31)

InChI Key

BQAZCCVUZDIZDC-UHFFFAOYSA-N

SMILES

CNC(=O)C1=[N+](C=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)[O-]

Solubility

Soluble in DMSO

Synonyms

4-(4-(3-(4-Chloro-3-trifluoromethylphenyl)ureido)phenoxy)pyridine-2-carboxylic acid methyamide-4-methylbenzenesulfonate
BAY 43 9006
BAY 43-9006
BAY 439006
BAY 545 9085
BAY 545-9085
BAY 5459085
BAY 673472
BAY-545-9085
BAY-673472
BAY5459085
Nexavar
sorafenib
Sorafenib N Oxide
sorafenib N-oxide
sorafenib tosylate

Canonical SMILES

CNC(=O)C1=[N+](C=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.